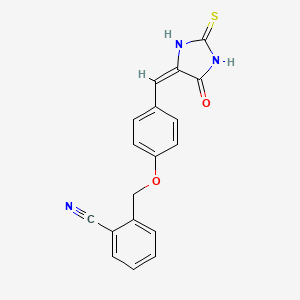
(E)-2-((4-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((4-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzonitrile is a useful research compound. Its molecular formula is C18H13N3O2S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-((4-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzonitrile, also known by its CAS number 340310-80-7, is a compound exhibiting significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H13N3O2S, with a molar mass of 335.38 g/mol. Its unique structure includes a thioxoimidazolidin moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N3O2S |
| Molar Mass | 335.38 g/mol |
| CAS Number | 340310-80-7 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study published in PMC8746798 evaluated derivatives of 2-thioxoimidazolidin-4-one and found that compound 4 , closely related to our compound of interest, exhibited potent cytotoxic effects against HepG2 liver cancer cells. The IC50 value for compound 4 was reported at 0.017 μM, significantly lower than that of standard treatments like Staurosporine (IC50 = 5.07 μM) and 5-FU (IC50 = 5.18 μM) .
Mechanisms of Action:
- Apoptosis Induction: Treatment with compound 4 resulted in a 19.35-fold increase in apoptosis markers.
- Cell Cycle Arrest: The compound induced cell cycle arrest at the G2/M phase.
- Gene Expression Modulation: It enhanced the expression of pro-apoptotic genes (p53, PUMA, Caspase 3, 8, and 9) while inhibiting the anti-apoptotic Bcl-2 gene.
- PI3K/AKT Pathway Inhibition: The compound inhibited this critical survival pathway at both gene and protein levels .
Antimicrobial Activity
In addition to its anticancer properties, related compounds have shown promising antimicrobial activities. A study on similar thioxoimidazolidin derivatives indicated significant antibacterial effects against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL .
In Vivo Studies
In vivo experiments using solid Ehrlich carcinoma (SEC) mice demonstrated that treatment with compound 4 led to a significant reduction in tumor volume from 5802 mm³ to 2766 mm³ after treatment compared to control groups .
Biochemical Parameters:
The treatment also showed non-significant decreases in serum ALT and AST levels while increasing total protein levels, indicating a favorable safety profile for liver function during treatment.
Summary of Findings
The biological activity of this compound suggests it is a promising candidate for further development as both an anticancer and antimicrobial agent. Its mechanisms include apoptosis induction, cell cycle arrest, modulation of gene expression related to cancer progression, and significant antimicrobial activity against various pathogens.
Propiedades
IUPAC Name |
2-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-10-13-3-1-2-4-14(13)11-23-15-7-5-12(6-8-15)9-16-17(22)21-18(24)20-16/h1-9H,11H2,(H2,20,21,22,24)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXECLVTZQWRRGS-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














